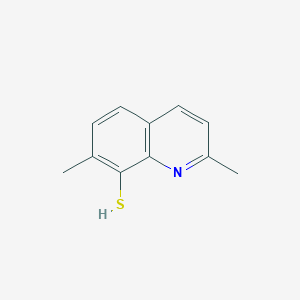![molecular formula C8H14ClNO B12889123 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one CAS No. 919111-19-6](/img/structure/B12889123.png)
2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amides or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution reactions with amino acids or other nucleophiles in proteins, potentially leading to the modification of enzyme activity or receptor function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-((2S,5S)-2,5-dimethylpyrrolidin-1-yl)ethanone: A stereoisomer with different spatial arrangement of atoms.
2-Chloro-1-((2R,5R)-2,5-dimethylpiperidin-1-yl)ethanone: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of both a chloroacetyl group and a pyrrolidine ring. This combination of features can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
919111-19-6 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
IZEGJNWOOPXVJG-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)CCl)C |
Canonical SMILES |
CC1CCC(N1C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


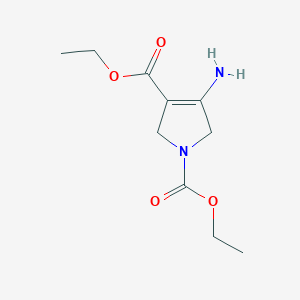

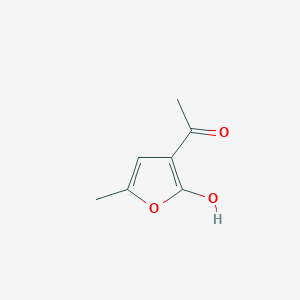

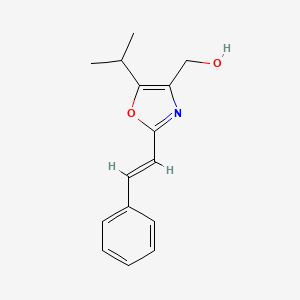




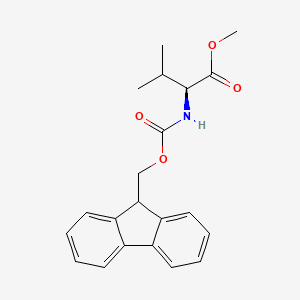
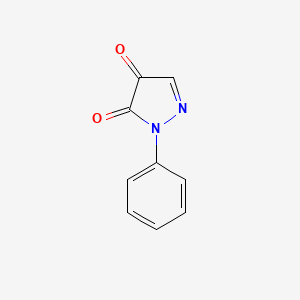
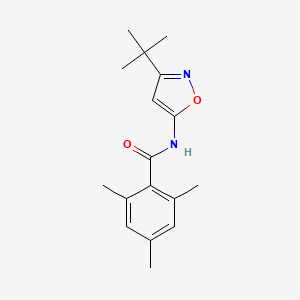
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
